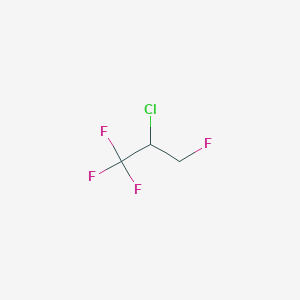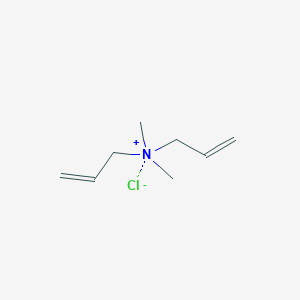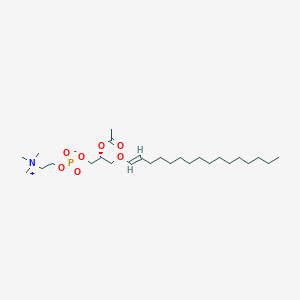
2-Chloro-1,1,1,3-tetrafluoropropane
Descripción general
Descripción
2-Chloro-1,1,1,3-tetrafluoropropane is a chemical compound with the molecular formula C3H3ClF4. It is a halogenated hydrocarbon, specifically a chlorofluorocarbon (CFC), which consists of a propane backbone with one chlorine atom and four fluorine atoms attached. This compound is known for its applications in various industrial processes, particularly in the field of refrigeration and as a precursor for other fluorinated compounds .
Métodos De Preparación
The synthesis of 2-Chloro-1,1,1,3-tetrafluoropropane typically involves the fluorination of chlorinated propanes. One common method includes the reaction of 1,1,1,3-tetrachloropropane with hydrogen fluoride (HF) in the presence of a catalyst such as antimony pentachloride (SbCl5) or aluminum chloride (AlCl3). The reaction is carried out under controlled temperature and pressure conditions to ensure the selective substitution of chlorine atoms with fluorine atoms .
Industrial production methods often involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This approach allows for efficient large-scale production of the compound .
Análisis De Reacciones Químicas
2-Chloro-1,1,1,3-tetrafluoropropane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other halogens or functional groups. For example, it can react with hydrogen fluoride (HF) to form 1,1,1,3-tetrafluoropropane.
Dehydrofluorination: This reaction involves the removal of hydrogen fluoride (HF) from the compound, leading to the formation of unsaturated fluorinated compounds such as 2-chloro-3,3,3-trifluoropropene.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, it can undergo these reactions under appropriate conditions with suitable reagents.
Common reagents used in these reactions include hydrogen fluoride (HF), aluminum chloride (AlCl3), and antimony pentachloride (SbCl5). The major products formed from these reactions are typically other fluorinated hydrocarbons .
Aplicaciones Científicas De Investigación
2-Chloro-1,1,1,3-tetrafluoropropane has several scientific research applications, including:
Refrigeration: It is used as a refrigerant due to its ability to absorb and release heat efficiently during the refrigeration cycle.
Chemical Synthesis: It serves as a precursor for the synthesis of other fluorinated compounds, which are valuable in various industrial applications.
Material Science: The compound is used in the production of fluorinated polymers and elastomers, which have unique properties such as chemical resistance and low friction.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1,1,1,3-tetrafluoropropane primarily involves its ability to absorb and release heat during the refrigeration cycle. When compressed, it becomes a high-pressure gas that releases heat. When expanded, it becomes a low-pressure gas that absorbs heat. This property makes it an effective refrigerant.
Comparación Con Compuestos Similares
2-Chloro-1,1,1,3-tetrafluoropropane can be compared with other similar compounds such as:
2-Chloro-1,1,3,3-tetrafluoropropane: This compound has a similar structure but differs in the position of the chlorine and fluorine atoms.
1-Chloro-1,1,3,3-tetrafluoropropane: Another isomer with different chlorine and fluorine atom positions.
2-Chloro-1,1,1,2-tetrafluoropropane: This compound has a different arrangement of fluorine atoms, leading to different chemical properties.
The uniqueness of this compound lies in its specific arrangement of chlorine and fluorine atoms, which gives it distinct chemical and physical properties suitable for various applications .
Propiedades
IUPAC Name |
2-chloro-1,1,1,3-tetrafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClF4/c4-2(1-5)3(6,7)8/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNJBYUJTYGLGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70555310 | |
| Record name | 2-Chloro-1,1,1,3-tetrafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117970-90-8 | |
| Record name | 2-Chloro-1,1,1,3-tetrafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide](/img/structure/B52063.png)
![2-[4-(1,3,4-Oxadiazol-2-yl)phenoxy]acetonitrile](/img/structure/B52064.png)
![7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione](/img/structure/B52071.png)










![N'-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]-N,N-dimethylmethanimidamide](/img/structure/B52088.png)
